Cas no 76735-57-4 (Cannflavin A)

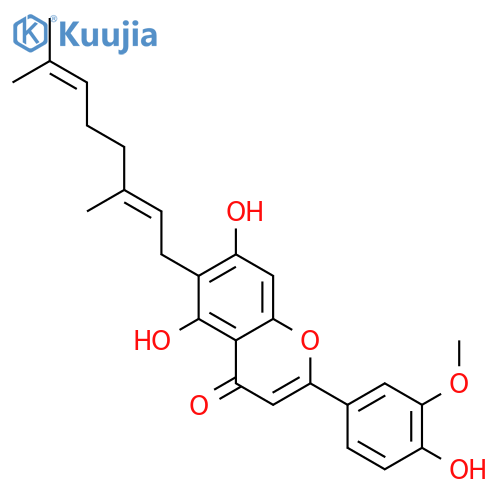

Cannflavin A structure

商品名:Cannflavin A

Cannflavin A 化学的及び物理的性質

名前と識別子

-

- Cannflavin A

- canniflavone-2

- 76735-57-4

- Canniflavone 2

- 6-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

- SCHEMBL12954625

- CHEBI:185375

- CS-0793392

- 4H-1-Benzopyran-4-one, 6-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-

- DTXSID901336952

- HY-W748591

- UNII-GP8SR738HV

- 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

- LMPK12110794

- CHEMBL4098732

- GP8SR738HV

- Cannaflavin A

- BDBM50251241

- CannflavinA

- DA-71899

- 4H-1-Benzopyran-4-one, 6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-

- FC171893

-

- インチ: InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+

- InChIKey: MWGFICMOCSIQMV-LZYBPNLTSA-N

- ほほえんだ: CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

計算された属性

- せいみつぶんしりょう: 436.18858861g/mol

- どういたいしつりょう: 436.18858861g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 749

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.2Ų

- 疎水性パラメータ計算基準値(XlogP): 6.4

Cannflavin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C175398-1mg |

Cannflavin A |

76735-57-4 | 1mg |

$ 210.00 | 2023-09-08 | ||

| PhytoLab | 85954-1000mg |

Cannflavin A |

76735-57-4 | ≥ 90.0 % | 1000mg |

€21300 | 2023-10-25 | |

| TRC | C175398-10mg |

Cannflavin A |

76735-57-4 | 10mg |

$ 1782.00 | 2023-09-08 | ||

| PhytoLab | 85954-500mg |

Cannflavin A |

76735-57-4 | ≥ 90.0 % | 500mg |

€11360 | 2023-10-25 | |

| 1PlusChem | 1P01E5PY-1mg |

CannflavinA |

76735-57-4 | 98% | 1mg |

$193.00 | 2024-04-21 | |

| PhytoLab | 85954-50mg |

Cannflavin A |

76735-57-4 | ≥ 90.0 % | 50mg |

€1278 | 2023-10-25 | |

| A2B Chem LLC | AX39414-1mg |

Cannflavin A |

76735-57-4 | ≥98% | 1mg |

$132.00 | 2024-04-19 | |

| TRC | C175398-2.5mg |

Cannflavin A |

76735-57-4 | 2.5mg |

$ 489.00 | 2023-09-08 | ||

| TRC | C175398-5mg |

Cannflavin A |

76735-57-4 | 5mg |

$ 928.00 | 2023-04-18 | ||

| PhytoLab | 85954-250mg |

Cannflavin A |

76735-57-4 | ≥ 90.0 % | 250mg |

€6035 | 2023-10-25 |

Cannflavin A 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

76735-57-4 (Cannflavin A) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:76735-57-4)Cannflavin A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ